molecular formula C7H13BrZn B2996893 Hept-6-enylzinc bromide, 0.50 M in THF CAS No. 352525-73-6

Hept-6-enylzinc bromide, 0.50 M in THF

Cat. No. B2996893
CAS RN: 352525-73-6
M. Wt: 242.47
InChI Key: ZJQILRJKYBMRHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-6-enylzinc bromide, 0.50 M in THF is a chemical compound with the CAS Number: 352525-73-6 . It has a molecular weight of 242.47 . The IUPAC name for this compound is hept-6-en-1-ylzinc(II) bromide .

It is shipped at room temperature and is in liquid form .

Scientific Research Applications

  • Role in Gold-Catalyzed Cycloisomerization : Hept-6-enylzinc bromide plays a role in the gold-catalyzed cycloisomerization process. This involves the conversion of enynes (molecules containing both alkene and alkyne groups) into cyclic compounds via gold catalysis. A specific study explored the mechanism of 1,3-hydrogen migration in a gold bicyclo[3.2.0]heptene complex, which is a crucial step in this cycloisomerization process (Brooner, Robertson, & Widenhoefer, 2014).

  • Cobalt-Catalyzed Arylzincation of Alkynes : Hept-6-enylzinc bromide can be utilized in the arylzincation of alkynes, a process catalyzed by cobalt(II) bromide. This method allows for the preparation of various functionalized styrene derivatives and is applicable in the synthesis of compounds like synthetic estrogens (Murakami, Yorimitsu, & Oshima, 2009).

  • Synthesis of Tin-Encapsulated Spherical Hollow Carbon : Hept-6-enylzinc bromide can be used in the synthesis of Sn-encapsulated spherical hollow carbon, which is a potential material for anode material in lithium secondary batteries. This synthesis involves the encapsulation of tributylphenyltin in a resin, followed by carbonization (Lee, Jung, & Oh, 2003).

  • Palladium-Catalyzed Synthesis of Bicyclic Compounds : Hept-6-enylzinc bromide can be a part of palladium-catalyzed reactions for synthesizing various bicyclic compounds, such as 1,2,3,4,4a,8b-hexahydro-1,4-methanobiphenylenes and 2-phenylbicyclo[2.2.1]hept-2-enes. These reactions involve the use of aromatic bromides and alkali phenoxides, and they can generate compounds with potential pharmaceutical applications (Catellani, Chiusoli, & Ricotti, 1985).

  • Negishi Cross-Coupling Reactions : In Negishi cross-coupling reactions, Hept-6-enylzinc bromide can act as a reagent for coupling alkyl- or arylzinc derivatives with aryl bromides. This process, often catalyzed by palladium complexes, is useful for creating a variety of organic compounds, including pharmaceuticals and materials (Kondolff, Doucet, & Santelli, 2006).

Safety and Hazards

The safety information for this compound includes several hazard statements: H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .

properties

IUPAC Name

bromozinc(1+);hept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRCYXTAKJKBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCC=C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313735
Record name Zinc, bromo-6-heptenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-6-enylzinc bromide, 0.50 M in THF

CAS RN

352525-73-6
Record name Zinc, bromo-6-heptenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.